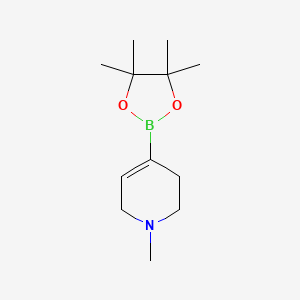

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Übersicht

Beschreibung

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a boronic ester group. The presence of the boronic ester moiety makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine typically involves the following steps:

-

Synthetic Routes

Borylation Reaction: The compound can be synthesized through a borylation reaction where a suitable precursor, such as 1-methyl-1,2,3,6-tetrahydropyridine, is reacted with a boronic ester reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) to facilitate the formation of the boronic ester derivative.

-

Industrial Production Methods

Scale-Up Considerations: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

-

Oxidation

Reagents and Conditions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Products: Oxidation typically leads to the formation of corresponding alcohols or ketones, depending on the reaction conditions.

-

Reduction

Reagents and Conditions: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: The reduction products are usually the corresponding alkanes or alcohols.

-

Substitution

Reagents and Conditions: The boronic ester group can undergo substitution reactions with various electrophiles in the presence of a base.

Products: Substitution reactions yield a wide range of functionalized derivatives, depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

-

Chemistry

Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals.

-

Biology

Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling and detecting biomolecules.

-

Medicine

Drug Development: The compound serves as a building block in the synthesis of boron-containing drugs, which have shown promise in treating various diseases, including cancer and bacterial infections.

-

Industry

Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine involves the interaction of the boronic ester group with various molecular targets:

-

Molecular Targets

Enzymes: The compound can inhibit enzymes that contain active site serine or threonine residues by forming covalent bonds with these residues.

Receptors: It can also interact with cell surface receptors that have diol-containing ligands, modulating their activity.

-

Pathways Involved

Signal Transduction: By interacting with receptors, the compound can influence signal transduction pathways, leading to changes in cellular responses.

Metabolic Pathways: Inhibition of specific enzymes can alter metabolic pathways, affecting the synthesis and degradation of biomolecules.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine can be compared with other boronic ester derivatives:

-

Similar Compounds

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: This compound has a similar boronic ester group but differs in the heterocyclic ring structure.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine: Another boronic ester derivative with a different core structure.

-

Uniqueness

Structural Features: The tetrahydropyridine ring in this compound provides unique reactivity and stability compared to other boronic ester derivatives.

Applications: Its versatility in various chemical reactions and applications in multiple fields highlights its uniqueness.

Biologische Aktivität

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : CHBNO

- Molecular Weight : 208.07 g/mol

- CAS Number : 761446-44-0

The presence of the dioxaborolane moiety is significant as it enhances the compound's reactivity in various chemical reactions, including cross-coupling reactions.

1. Anticancer Potential

Research indicates that derivatives of this compound may serve as inhibitors for various kinases implicated in cancer progression. Specifically:

- MK-2461 Analogues : These analogues have shown promise as inhibitors of c-Met kinase, which is involved in tumor growth and metastasis. The inhibition of c-Met has been linked to reduced tumorigenesis in several cancer models .

2. Modulation of Signaling Pathways

The compound has been evaluated for its role in modulating critical signaling pathways:

- TGF-β1 and Activin A Signaling : Certain derivatives have been identified as inhibitors of these pathways, which are crucial in fibrosis and cancer . This modulation could potentially lead to therapeutic strategies for diseases characterized by aberrant signaling.

3. Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects:

- MPTP-Induced Parkinson’s Model : In models of Parkinson’s disease induced by MPTP, related compounds have demonstrated the ability to cross the blood-brain barrier and exert protective effects on dopaminergic neurons . This suggests potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a series of compounds derived from the tetrahydropyridine structure. The results showed significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 10 to 50 µM . The structure–activity relationship (SAR) indicated that modifications at specific positions on the tetrahydropyridine ring enhanced potency.

Case Study 2: Inhibition of Kinases

Another investigation focused on the synthesis of aminothiazoles using this compound as a precursor. These aminothiazoles were found to inhibit JAK2 kinase activity effectively, suggesting potential applications in treating myeloproliferative disorders .

Data Summary Table

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural integrity of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine?

- Methodological Answer :

- 1H and 13C NMR : Key signals include the methyl group on the tetrahydropyridine nitrogen (δ ~2.4–2.6 ppm for 1H; δ ~40–45 ppm for 13C) and the dioxaborolane methyl groups (δ ~1.2–1.4 ppm for 1H; δ ~25–30 ppm for 13C). Coupling patterns in the tetrahydropyridine ring (e.g., diastereotopic protons) should be analyzed for conformational validation .

- IR Spectroscopy : Look for B-O stretching (~1350–1310 cm⁻¹) and C-B absorption (~660–620 cm⁻¹) to confirm the boronic ester moiety .

- Mass Spectrometry (HRMS) : Use high-resolution MS to verify molecular ion peaks and isotopic patterns consistent with boron-containing compounds .

Q. How can the hydrolytic stability of the dioxaborolane group be evaluated under aqueous conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC or LC-MS over 24–72 hours. Quantify residual intact compound to determine stability thresholds .

- NMR Tracking : Use 11B NMR to observe boron speciation (e.g., boronic acid formation at δ ~28–32 ppm) or 1H NMR to detect ring-opening byproducts .

Advanced Research Questions

Q. What strategies minimize side reactions when using this compound in Suzuki-Miyaura couplings with electron-deficient aryl halides?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh3)4 or XPhos-Pd-G3 to enhance reactivity with deactivated substrates. Avoid strongly basic conditions (e.g., K2CO3) to prevent boronic ester hydrolysis; instead, employ milder bases like CsF .

- Solvent Selection : Use toluene/water biphasic systems to stabilize the boronate intermediate and improve coupling efficiency .

- Ligand Effects : Bulky ligands (e.g., SPhos) can suppress homocoupling by reducing oxidative addition barriers .

Q. How does the tetrahydropyridine ring conformation influence the electronic environment of the boronic ester?

- Methodological Answer :

- X-ray Crystallography : Determine the crystal structure to assess ring puckering and steric interactions between the dioxaborolane and methyl groups. Compare with computational models (DFT) to correlate conformation with reactivity .

- NMR NOE Experiments : Detect through-space interactions between the tetrahydropyridine protons and the dioxaborolane group to infer spatial arrangement .

Q. What analytical approaches resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer :

- Reaction Monitoring : Use in situ IR or Raman spectroscopy to track intermediate formation and identify kinetic bottlenecks (e.g., boronate activation delays) .

- Byproduct Analysis : Employ HRMS and 2D NMR (e.g., HSQC, HMBC) to characterize impurities, such as oxidized tetrahydropyridine rings or deboronated side products .

Q. Data Interpretation and Experimental Design

Q. How can researchers differentiate between regioisomeric products in cross-coupling reactions involving this compound?

- Methodological Answer :

- NOESY NMR : Identify spatial proximity between coupling partners (e.g., aryl groups and the tetrahydropyridine ring) to assign regiochemistry .

- X-ray Diffraction : Resolve ambiguous structures by comparing experimental and simulated powder XRD patterns .

Q. What protocols ensure reproducibility in synthesizing air- or moisture-sensitive derivatives of this compound?

- Methodological Answer :

- Schlenk Techniques : Use inert gas lines and flame-dried glassware to prevent boronic ester hydrolysis.

- Stability Screening : Pre-test solvents (e.g., THF, DMF) for residual water via Karl Fischer titration .

Q. Contradiction Analysis

Q. Why might reported melting points for similar dioxaborolane derivatives vary across studies?

- Methodological Answer :

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.

- Purification Validation : Compare recrystallization solvents (e.g., hexane vs. ethyl acetate) to assess purity impacts on melting ranges .

Q. Advanced Synthesis Challenges

Q. How can steric hindrance from the tetrahydropyridine methyl group be mitigated in nucleophilic substitution reactions?

- Methodological Answer :

- Base Selection : Use non-nucleophilic bases (e.g., DBU) to deprotonate without competing steric interactions.

- Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature, short-duration conditions to bypass kinetic barriers .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in large-scale reactions?

Eigenschaften

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10/h6H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMVRFXDBRYXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609734 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454482-11-2 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.